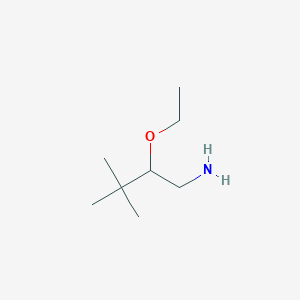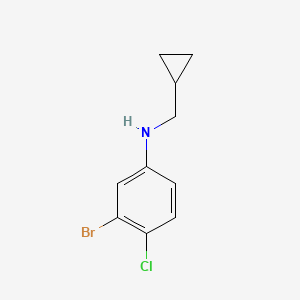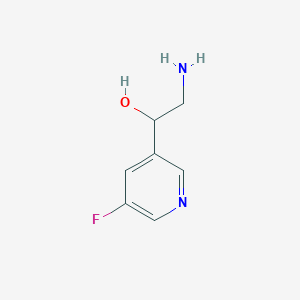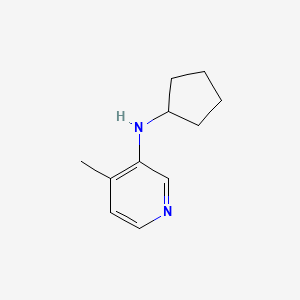![molecular formula C10H18O B13315680 {Spiro[4.4]nonan-1-yl}methanol](/img/structure/B13315680.png)
{Spiro[4.4]nonan-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Spiro[44]nonan-1-yl}methanol is a spirocyclic compound with the molecular formula C₁₀H₁₈O It features a spiro[44]nonane core structure, which consists of two cyclohexane rings fused at a single carbon atom, and a methanol group attached to the spiro carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {Spiro[4.4]nonan-1-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of di[aryl(hetaryl)methyl] malonic acids, which undergo P₂O₅-promoted cyclization to form fused spiro[4.4]nonane-1,6-diones . Another approach includes the preparation of optically active spiro[4.4]nonane derivatives through synthetic methods that establish the absolute configuration of each enantiomer .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{Spiro[4.4]nonan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different spirocyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield spiro[4.4]nonane-1-carboxylic acid, while reduction can produce spiro[4.4]nonane-1-ol.
Wissenschaftliche Forschungsanwendungen
{Spiro[4.4]nonan-1-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Research into spirocyclic compounds often explores their potential as therapeutic agents due to their stability and bioactivity.
Industry: This compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {Spiro[4.4]nonan-1-yl}methanol involves its interaction with specific molecular targets and pathways. For example, spirocyclic quaternary ammoniums derived from similar structures have shown significant affinity for nicotinic acetylcholine receptors (nAChRs), indicating potential analgesic effects . The compound’s effects are mediated through binding to these receptors, influencing neurotransmission and pain perception.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.4]nonane: A simpler spirocyclic compound without the methanol group.
Spiro[4.5]decane: Features a larger ring system with different chemical properties.
Spiroketals: Compounds with spirocyclic ketal structures, often found in natural products.
Uniqueness
{Spiro[4.4]nonan-1-yl}methanol is unique due to its specific spiro[4.4]nonane core and the presence of a methanol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
spiro[4.4]nonan-4-ylmethanol |
InChI |
InChI=1S/C10H18O/c11-8-9-4-3-7-10(9)5-1-2-6-10/h9,11H,1-8H2 |
InChI-Schlüssel |
LEOFSZGHTWYFGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCCC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


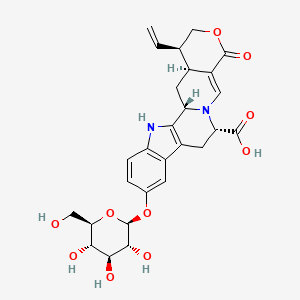
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
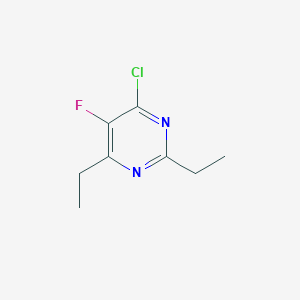
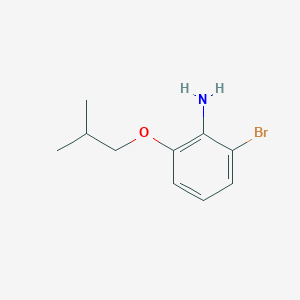
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13315630.png)
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)
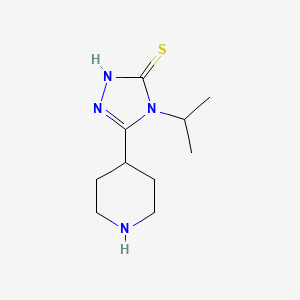
![3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13315638.png)
